4,5-Dichloro-2-methylquinazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
4,5-dichloro-2-methylquinazoline |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3 |
InChI Key |
NFGMJPHDSDHVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)Cl)C(=N1)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 4,5 Dichloro 2 Methylquinazoline
Nucleophilic Substitution Reactions at Electrophilic Centers (C-4, C-5)
The most prominent feature of the chemical reactivity of chloro-substituted quinazolines is the susceptibility of the C-4 position to nucleophilic aromatic substitution (SNAr). The chlorine atom at C-4 is significantly more labile than the one at the C-5 position. This enhanced reactivity is attributed to the electronic structure of the quinazoline (B50416) nucleus, where the C-4 carbon is activated by both adjacent nitrogen atoms (N-3 directly and N-1 through resonance), which effectively stabilize the negative charge in the Meisenheimer intermediate formed during the substitution process. mdpi.comsmolecule.com Theoretical studies on analogous 2,4-dichloroquinazolines confirm that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C-4 carbon, identifying it as the most favorable site for nucleophilic attack. mdpi.com The chlorine at C-5, being on the benzene (B151609) ring, is a typical aryl chloride and is substantially less reactive towards nucleophilic displacement under standard SNAr conditions.
Amination is a well-documented and synthetically crucial transformation for chloroquinazolines. The reaction of 4,5-dichloro-2-methylquinazoline with a wide array of primary and secondary amines, including aliphatic, benzylic, and aromatic amines, proceeds with high regioselectivity at the C-4 position. mdpi.com This selectivity allows for the stepwise functionalization of the quinazoline core. The initial substitution at C-4 typically occurs under mild conditions, such as stirring at room temperature or with gentle heating in a suitable solvent like dioxane, ethanol, or acetonitrile. mdpi.comstackexchange.com The introduction of an amine at C-4 modifies the electronic properties of the ring, and while a second substitution at other positions (like C-2 in 2,4-dichloro systems) is possible, it generally requires more forcing conditions, such as higher temperatures. stackexchange.com
The general scheme involves the nucleophilic attack of the amine on the C-4 carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the corresponding 4-amino-5-chloro-2-methylquinazoline derivative.
Table 1: Representative Conditions for C-4 Amination of Dichloroquinazolines Note: The following data is based on studies of analogous 2,4-dichloroquinazoline (B46505) systems and is illustrative of the conditions expected for this compound.
| Nucleophile (Amine) | Solvent | Temperature | Reaction Time | Reference |
| Aliphatic Primary Amines | Ethanol | Room Temp. | Several Hours | mdpi.com |
| Aliphatic Secondary Amines | Acetonitrile | Reflux | Several Hours | mdpi.com |
| Anilines | Isopropanol | Reflux | 2 - 6 Hours | mdpi.com |
| Benzylamines | Dioxane | 80 °C | 4 Hours | mdpi.com |
The chloro substituents on the quinazoline ring, particularly the activated C-4 chlorine, are susceptible to hydrolysis to form the corresponding quinazolinone derivatives. This transformation can be effected under either acidic or basic conditions. The reaction proceeds via a nucleophilic attack by water or a hydroxide (B78521) ion at the C-4 position.
In acidic media, the reaction mechanism may involve protonation of a ring nitrogen, further increasing the electrophilicity of the C-4 carbon and facilitating the attack by a water molecule. rsc.org In basic media, the more potent hydroxide nucleophile directly attacks the C-4 position. In both scenarios, the reaction progresses through a tetrahedral intermediate, which then collapses with the expulsion of the chloride ion. The resulting 4-hydroxy-2-methyl-5-chloroquinazoline exists predominantly in its more stable tautomeric form, 2-methyl-5-chloroquinazolin-4(3H)-one. Due to the lower reactivity of the C-5 chlorine, selective hydrolysis at C-4 is readily achievable.
Beyond hydrolysis, the C-4 chloro group undergoes facile substitution with other oxygen and sulfur nucleophiles. Reactions with alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) in an alcoholic solvent yield 4-alkoxy-5-chloro-2-methylquinazolines.
Sulfur nucleophiles, such as thiolates (RS⁻) and thiols (RSH) in the presence of a base, are particularly potent and react readily. msu.edulibretexts.org The greater nucleophilicity of sulfur compared to oxygen ensures efficient displacement of the C-4 chlorine to form 4-(alkylthio)- or 4-(arylthio)-5-chloro-2-methylquinazolines. msu.edu These reactions are valuable for introducing a diverse range of functionalities to the quinazoline scaffold.
Table 2: Nucleophilic Substitution with O/S Nucleophiles
| Nucleophile | Reagent Example | Expected Product at C-4 |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxy group (-OCH₃) |
| Phenoxide | Sodium Phenoxide (NaOPh) | Phenoxy group (-OPh) |
| Thiolate | Sodium Ethanethiolate (NaSEt) | Ethylthio group (-SEt) |
| Thiourea | Thiourea (SC(NH₂)₂) | Thiol group (-SH) via intermediate |
Electrophilic Substitution Reactions on the Quinazoline Core
Electrophilic aromatic substitution (EAS) on the quinazoline nucleus is generally disfavored. The pyrimidine (B1678525) ring is strongly deactivated towards electrophiles due to the electron-withdrawing effect of its two nitrogen atoms. masterorganicchemistry.com This deactivation extends to the fused benzene ring. In the case of this compound, the presence of the electron-withdrawing chlorine atom at the C-5 position further deactivates the carbocyclic ring.
Addition Reactions Across Iminium Bonds
The quinazoline ring contains polarized carbon-nitrogen double bonds (iminium-like bonds). The N1=C2 bond, in particular, can be susceptible to the addition of strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums). This type of reaction involves the nucleophilic addition across the C=N bond, which leads to a non-aromatic dihydroquinazoline (B8668462) intermediate. youtube.comyoutube.com
The initial addition product can then be rearomatized through oxidation, or it may undergo further transformations depending on the reaction conditions and the nature of the nucleophile. This pathway is less common than SNAr at the C-4 position and typically requires highly reactive nucleophiles to overcome the energetic cost of disrupting the aromaticity of the heterocyclic system.
Oxidation and Reduction Pathways of the Quinazoline Nucleus
The quinazoline nucleus can undergo both oxidation and reduction reactions, targeting either the nitrogen atoms or the ring system itself.
Oxidation: The tertiary nitrogen atoms (N-1 and N-3) are susceptible to oxidation by peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxides. The formation of N-oxides can alter the electronic properties and subsequent reactivity of the quinazoline ring.
Reduction: The pyrimidine portion of the quinazoline ring can be reduced. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) can lead to the saturation of the C=N bonds, yielding a dihydro- or tetrahydroquinazoline (B156257) derivative. However, these conditions can also result in the hydrogenolysis (cleavage) of the carbon-chlorine bonds, particularly the more labile C-4 chlorine. Achieving selective reduction of the ring without dechlorination can be challenging and requires careful selection of the catalyst and reaction conditions.
Advanced Cross-Coupling Reactions for Further Functionalization
The chlorinated positions on the this compound scaffold serve as versatile handles for introducing a wide range of functional groups through advanced cross-coupling reactions. These transformations are fundamental for the synthesis of complex quinazoline derivatives.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. libretexts.org For dihalogenated quinazolines, the regioselectivity of the coupling is a key consideration. In systems like 2,4,7-trichloroquinazoline (B1295576), the C-4 position is the most electrophilic and thus reacts preferentially. nih.gov This high reactivity is attributed to the electronic effects of the adjacent nitrogen atoms in the pyrimidine ring.
In the case of this compound, the Suzuki-Miyaura coupling is expected to proceed with high selectivity at the C-4 position. Reaction with an aryl- or vinylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) would yield the corresponding 4-substituted-5-chloro-2-methylquinazoline. fishersci.co.ukresearchgate.net Subsequent coupling at the C-5 position would require more forcing conditions due to the lower reactivity of the C-5 chloro group compared to the C-4 position. This sequential, regioselective approach allows for the synthesis of differentially substituted quinazolines. For instance, studies on the similar 4-chloro-2-trichloromethylquinazoline have demonstrated successful Suzuki-Miyaura coupling with arylboronic acids. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Chloroquinazolines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| 2,4,7-Trichloroquinazoline | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DME/H₂O | 4-Aryl-2,7-dichloroquinazoline | nih.gov |
| 4-Chloro-6-iodo-2-(4-methoxyphenyl)quinazoline | Arylboronic Acid | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/Ethanol | 6-Aryl-4-ethoxy-2-(4-methoxyphenyl)quinazoline* | researchgate.net |
| 4-Chloroquinoline | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenylquinoline | researchgate.net |
*Reaction sequence involved initial nucleophilic substitution followed by Suzuki coupling.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing alkynyl-substituted quinazolines, which are valuable precursors for more complex heterocyclic structures and have applications in materials science. libretexts.org
For this compound, the Sonogashira coupling would preferentially occur at the more reactive C-4 position. researchgate.net The reaction with a terminal alkyne, using a catalyst system like Pd(PPh₃)₄/CuI in the presence of an amine base such as triethylamine (B128534) or diisopropylamine, would lead to the formation of 4-alkynyl-5-chloro-2-methylquinazoline. libretexts.orgresearchgate.net It is important to note that the nature of the substituent at the C-2 position can influence the outcome of the reaction. For example, attempts to perform a Sonogashira coupling on 4-chloro-2-trichloromethylquinazoline were complicated by the presence of the bulky and electron-withdrawing trichloromethyl group, leading to low yields of the desired product under certain conditions. researchgate.net The less sterically demanding and electron-donating methyl group in this compound is anticipated to allow for a more efficient coupling at the C-4 position.
Table 2: Typical Conditions for Sonogashira Coupling on Chloroquinazolines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| 4-Chloro-2-substituted quinazolines | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | 4-Alkynyl-2-substituted quinazolines | researchgate.net |
| 4-Chloro-2-(trichloromethyl)quinazoline | Phenylacetylene | Pd(OAc)₂ / CuI | Cs₂CO₃ | DMF | 4-(Phenylethynyl)-2-(trichloromethyl)quinazoline (low yield) | researchgate.net |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of aryl amines, which are common motifs in pharmaceuticals. youtube.com The reaction allows for the coupling of a wide variety of amines with aryl halides under relatively mild conditions. wikipedia.org
The C-4 and C-5 chloro positions of this compound can be functionalized using the Buchwald-Hartwig amination. Given the higher reactivity of the C-4 chloride, selective mono-amination at this position can be achieved by carefully controlling the reaction conditions. Using a palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine (B1218219) ligand (e.g., XPhos, BINAP) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), various primary or secondary amines can be coupled to the quinazoline core. beilstein-journals.org This provides a direct route to 4-amino-5-chloro-2-methylquinazoline derivatives. Subsequent amination at the C-5 position would require more forcing conditions. This methodology has been successfully applied to other heterocyclic systems, including the amination at the C-2 and C-4 positions of estrone (B1671321) derivatives. beilstein-journals.org
Table 3: General Conditions for Buchwald-Hartwig Amination
| Substrate Type | Amine | Catalyst System | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|---|
| Aryl Halide | Primary/Secondary Amine | Pd(0) or Pd(II) / Phosphine Ligand | NaOtBu, KOtBu, Cs₂CO₃ | Toluene, Dioxane | Aryl Amine | wikipedia.orglibretexts.org |
| 2-Bromo-13α-estrone derivative | Substituted Anilines | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | 2-Anilino-13α-estrone derivative | beilstein-journals.org |
Ullmann-type reactions, which are typically copper-catalyzed, provide classic routes for the formation of carbon-carbon (biaryl synthesis), carbon-oxygen (aryl ether synthesis), and carbon-nitrogen (aryl amine synthesis) bonds. organic-chemistry.orgwikipedia.org While often requiring higher temperatures than their palladium-catalyzed counterparts, modern modifications have improved the reaction conditions. chem-station.com
For this compound, an Ullmann condensation can be employed to introduce nucleophiles at the chloro-substituted positions. For example, reaction with a phenol (B47542) in the presence of a copper catalyst and a base would yield a phenoxy-substituted quinazoline. Similarly, coupling with an amine (a reaction known as the Goldberg reaction, a variant of the Ullmann condensation) would produce an aminoquinazoline derivative. wikipedia.org The reactivity order generally follows I > Br > Cl, and the reaction is often favored for aryl halides activated by electron-withdrawing groups. wikipedia.orgchem-station.com The chloro groups on the quinazoline ring are activated towards such nucleophilic aromatic substitution, particularly at the C-4 position.
Table 4: Overview of Ullmann-Type Coupling Reactions
| Reaction Type | Nucleophile | Catalyst | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Ullmann Condensation (Ether Synthesis) | Alcohol/Phenol | Copper (e.g., CuI, Cu powder) | High Temperature, Polar Solvent | Aryl Ether | wikipedia.org |
| Ullmann Condensation (Goldberg Reaction) | Amine | Copper (e.g., CuI) | High Temperature, Base | Aryl Amine | wikipedia.org |
Cyclization and Annulation Reactions Involving this compound as a Building Block
The functionalized derivatives of this compound, obtained from cross-coupling reactions, can serve as precursors for a variety of cyclization and annulation reactions to build fused heterocyclic systems. For instance, a 4-alkynyl-5-chloro-2-methylquinazoline, synthesized via a Sonogashira coupling, could undergo an intramolecular cyclization. If the alkyne bears a suitable nucleophilic group, it could potentially attack the C-5 position, displacing the chloride and forming a new ring fused to the benzene portion of the quinazoline.
Similarly, a derivative bearing an ortho-functionalized aryl group at the C-4 position, such as a 2-aminophenyl group introduced via Suzuki coupling, could undergo an intramolecular cyclization (e.g., a Pictet-Spengler type reaction or palladium-catalyzed C-H activation) to form polycyclic aromatic systems. Domino reactions that combine an intermolecular cross-coupling with an intramolecular cyclization are powerful strategies for rapidly increasing molecular complexity. For example, a domino Sonogashira coupling followed by an intramolecular carbanion-yne cyclization has been used to synthesize substituted benzo[b]furans, illustrating a potential pathway for analogous transformations starting from appropriately substituted chloroquinazolines. organic-chemistry.org
Derivatization Strategies at Specific Positions (C-2, C-4, C-5, C-8) for Structure-Activity Relationship Studies
Derivatization of the quinazoline scaffold is a key strategy in medicinal chemistry, particularly for developing kinase inhibitors. nih.gov Structure-activity relationship (SAR) studies explore how different substituents at various positions affect a compound's biological activity.
C-2 Position: The C-2 methyl group of this compound can be a site for modification, although it is less straightforward than derivatizing the chloro positions. Strategies could involve oxidation of the methyl group to a carboxylic acid, which can then be converted to amides or esters. Alternatively, the synthesis could start from a different precursor to introduce varied alkyl or aryl groups at the C-2 position to explore its role in binding to a biological target.
C-4 Position: As the most reactive site for nucleophilic substitution and cross-coupling, the C-4 position is a primary point for diversification. SAR studies on EGFR inhibitors have shown that introducing substituted anilines at the C-4 position is a highly effective strategy. nih.gov The nature of the substituent on the aniline (B41778) ring, its size, and electronic properties can be systematically varied to optimize potency and selectivity. Other groups, such as thiophenes, can also be introduced to enhance conformational flexibility and activity. nih.gov
C-5 Position: The C-5 chloro group on the benzene ring can be replaced via cross-coupling reactions, typically after functionalization of the C-4 position. Introducing small, lipophilic groups or hydrogen-bond donors/acceptors at this position can modulate the compound's pharmacokinetic properties and target interactions.
C-8 Position: While the parent compound is unsubstituted at C-8, derivatization at this position is a known strategy in quinazoline chemistry. SAR studies often involve introducing substituents on the benzene ring to probe interactions with specific pockets of a target enzyme. For example, in the development of glucokinase activators, modifications around the quinazoline core, including the benzenoid ring, were crucial for identifying potent compounds. nih.gov Synthesis of C-8 substituted analogs would require starting from a pre-functionalized anthranilic acid or a related precursor.
Systematic derivatization at these key positions allows for the fine-tuning of a compound's biological profile, leading to the identification of potent and selective drug candidates. researchgate.net
Mechanistic Investigations of Reactions Involving 4,5 Dichloro 2 Methylquinazoline
Elucidation of Reaction Pathways and Transition States
The reactivity of the quinazoline (B50416) ring system, particularly with chloro-substituents at the 4- and 5-positions, is a subject of significant interest. In nucleophilic aromatic substitution (SNAr) reactions, a common transformation for haloquinazolines, the regioselectivity of the substitution is a key aspect. Theoretical calculations, such as Density Functional Theory (DFT), have been employed to elucidate the reaction pathways and determine the transition state energies for nucleophilic attack at different positions.
For the related 2,4-dichloroquinazoline (B46505) system, DFT calculations have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack. nih.govmdpi.com This theoretical finding is consistent with experimental observations where nucleophilic substitution preferentially occurs at the C-4 position. nih.govmdpi.com The transition state for the attack at C-4 has a lower activation energy compared to the attack at C-2. nih.govmdpi.com Vibrational analysis of the calculated transition states reveals a single imaginary frequency, which corresponds to the reaction coordinate and confirms the pathway. nih.gov The most widely accepted mechanism for SNAr reactions is a two-step addition/elimination process that proceeds through a Meisenheimer σ-adduct intermediate. nih.gov
In the context of metal-catalyzed cross-coupling reactions, various pathways are operative depending on the specific reaction type. For instance, in Sonogashira cross-coupling reactions, a combination of palladium and copper catalysts is often used, which increases the reactivity and allows the reaction to proceed even at room temperature. nih.gov The mechanism generally involves the formation of a reactive Pd(0) species that undergoes oxidative addition to the carbon-halogen bond, followed by transmetalation with a copper acetylide and subsequent reductive elimination to afford the cross-coupled product. nih.gov
Identification and Characterization of Reaction Intermediates
The identification and characterization of reaction intermediates are paramount to understanding the step-by-step process of a chemical transformation. In SNAr reactions of dichloroquinazolines, the formation of a charged Meisenheimer complex is a key intermediate. nih.govmdpi.com This intermediate is a σ-adduct formed by the addition of the nucleophile to the aromatic ring. nih.gov The stability of this intermediate is influenced by the solvent and the nature of the substituents on the quinazoline ring.
In a proposed one-pot, three-component reaction for the synthesis of 3,4-dihydroquinazolines, an initial reaction between an arenediazonium salt and a nitrile generates an N-arylnitrilium salt intermediate (I). acs.org This is followed by an intermolecular nucleophilic attack by an amino group to form an N,N'-diarylamidine intermediate (II). acs.org Subsequent intramolecular aza-Michael reaction of this intermediate leads to the final product. acs.org
For some metal-catalyzed reactions, the formation of cyclometalated complexes is a critical step. For example, in Cp*Co(III)-catalyzed [4+2] cycloaddition reactions, a cobalt-catalyzed tandem direct C-H amidation followed by intramolecular cyclization is proposed, which proceeds through a cobalt-containing intermediate. mdpi.com
Kinetic and Thermodynamic Analysis of Reaction Processes
Kinetic and thermodynamic analyses provide quantitative data on reaction rates and equilibria, offering deeper insights into the factors that control a reaction. For SNAr reactions, the rate of substitution can vary significantly depending on the reaction conditions, the reactivity of the quinazoline derivative, and the nucleophilicity of the attacking species. mdpi.com For instance, reactions with aliphatic amines are often faster than those with anilines. mdpi.com
A study on the role of magnesium ions in DNA polymerase specificity provides a framework for how kinetic and thermodynamic parameters can be dissected. nih.gov By examining the reaction at different Mg²⁺ concentrations, it was shown that the metal ion plays a crucial role in the catalytic step. nih.gov While not directly on 4,5-dichloro-2-methylquinazoline, this type of analysis, if applied, could reveal the role of additives and catalysts in its reactions. For example, kinetic studies could quantify the rate enhancement provided by different catalysts in cross-coupling reactions.
Thermodynamic considerations, such as the relative stability of intermediates and products, also play a significant role in determining the outcome of a reaction. The preferential formation of the C-4 substituted product in SNAr reactions of 2,4-dichloroquinazolines is not only kinetically favored (lower activation energy) but also often thermodynamically favored. nih.govmdpi.com
Role of Catalysts and Reagents in Directing Selectivity and Efficiency
The choice of catalysts and reagents is critical in controlling the selectivity and efficiency of reactions involving this compound.
Catalysts:
Palladium and Copper: These are extensively used in cross-coupling reactions like Sonogashira, Suzuki, and Heck reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov The combination of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a copper co-catalyst like CuI is common in Sonogashira couplings. nih.gov
Ruthenium: Ru(II) catalysts have been used for regioselective C-H functionalization, for example, in the C-5 alkenylation of quinazolinone-coumarin conjugates. researchgate.net
Cobalt: Less expensive and less toxic than some other transition metals, cobalt catalysts, such as Cp*Co(III), have been utilized in [4+2] cycloaddition reactions. mdpi.com
Manganese: Anhydrous manganese chloride (MnCl₂) has been used as a catalyst in modified Kumada cross-coupling reactions. nih.gov
Reagents:
Bases: In many reactions, bases like triethylamine (B128534) (Et₃N), cesium carbonate (Cs₂CO₃), and diisopropylethylamine (iPr₂NEt) are crucial. nih.govnih.gov They can act as proton scavengers or participate in the catalytic cycle.
Oxidants: In some synthetic routes to quinazolines, oxidants like oxygen (O₂) or Selectfluor are employed. frontiersin.org
Lewis Acids: Molecular iodine, a mild Lewis acid, can catalyze various transformations. mdpi.com
The following table summarizes the role of various catalysts in quinazoline synthesis:
| Catalyst System | Reaction Type | Role | Reference |
| Pd(PPh₃)₄ / CuI | Sonogashira Cross-Coupling | Formation of C-C bonds | nih.gov |
| Cp*Co(III) / AgSbF₆ | [4+2] Cycloaddition | C-H amidation and cyclization | mdpi.com |
| CuCl / DABCO / 4-HO-TEMPO | One-pot synthesis | Catalyzes amination and cyclization | mdpi.com |
| α-MnO₂ | Oxidation | Oxidative dehydrogenation | frontiersin.org |
Influence of Solvent Systems on Reaction Mechanisms
The solvent system can significantly influence reaction mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. In SNAr reactions, which involve the formation of charged intermediates like the Meisenheimer complex, polar solvents are generally favored. nih.gov
Polar Protic Solvents: Solvents like methanol, ethanol, and 2-propanol can stabilize charged intermediates through hydrogen bonding. nih.gov
Polar Aprotic Solvents: Solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, and dimethylformamide (DMF) are also commonly used and can effectively solvate charged species. nih.gov
The choice of solvent can also affect the regioselectivity of a reaction. For instance, in the reaction of 4,5-dichloro-2-cyanopyridazin-3(2H)-one with nucleophiles, the ratio of products formed by substitution at C-4 versus C-5 was found to be dependent on the solvent polarity. researchgate.net In non-polar solvents like toluene, one regioisomer was predominantly formed, while in more polar solvents like DMF and acetonitrile, the other isomer was favored. researchgate.net
The following table illustrates the effect of solvent polarity on product distribution in a related dichlorinated heterocyclic system:
| Entry | Solvent | Polarity | Time (h) | Product Ratio (C-5 : C-4) |
| 1 | Toluene | 2.4 | 0.2 | 94 : - |
| 2 | Acetonitrile | 6.2 | 3 | 19 : 66 |
| 3 | Water | 9.0 | 0.2 | 61 : 17 |
Data adapted from a study on a related pyridazinone system. researchgate.net
Stereochemical Control and Regioselectivity Studies
Regioselectivity:
As discussed previously, the regioselectivity of nucleophilic substitution on the this compound ring is a critical aspect. The electronic properties of the quinazoline nucleus, particularly the influence of the nitrogen atoms, lead to a higher reactivity of the C-4 position towards nucleophiles compared to the C-2 and other positions. nih.govnih.gov This inherent regioselectivity is consistently observed in a wide range of SNAr reactions with various amines. nih.govmdpi.com
Computational studies have provided a theoretical basis for this observed regioselectivity, showing that the activation energy for nucleophilic attack at C-4 is lower than at C-2. nih.govmdpi.com Experimental confirmation of the regioselectivity is often achieved through spectroscopic techniques, such as 2D-NMR, which can elucidate the connectivity of atoms within the molecule. nih.gov
Stereochemical Control:
While many reactions of this compound itself may not directly involve the creation of new stereocenters, the principles of stereochemical control are relevant when considering reactions of its derivatives or when the substituents introduced have chiral centers.
In general, if a reaction is performed with achiral reactants and reagents, the product will be a racemic mixture if a new stereocenter is formed. youtube.com To achieve stereochemical control and obtain an enantiomerically enriched or pure product, one of the following is typically required:
A chiral catalyst: A catalyst that is itself chiral can influence the stereochemical outcome of the reaction.
A chiral auxiliary: A chiral group can be temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction.
A chiral substrate: If the starting material is already chiral, it can influence the stereochemistry of newly formed stereocenters.
For example, in hydroboration-oxidation reactions of alkenes, the addition of the borane (B79455) and subsequent oxidation occur with a specific stereochemistry (syn-addition). youtube.com If such a reaction were to be performed on a derivative of this compound containing an alkenyl group, the stereochemical outcome at the newly formed stereocenters would be predictable.
Spectroscopic Characterization of 4,5 Dichloro 2 Methylquinazoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4,5-dichloro-2-methylquinazoline, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of its proton and carbon signals.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the quinazoline (B50416) ring. The protons on the benzene (B151609) ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The methyl group at the 2-position will give rise to a singlet in the upfield region, generally around 2.5-3.0 ppm. The coupling between adjacent aromatic protons would result in characteristic splitting patterns (e.g., doublets, triplets, or multiplets), and the coupling constants (J) would provide valuable information about the substitution pattern.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound will show signals for each unique carbon atom. The carbons directly attached to the chlorine atoms (C4 and C5) are expected to be significantly deshielded, appearing at lower field. The quaternary carbons of the quinazoline ring will also have characteristic chemical shifts. The methyl carbon will appear at a high field. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C2 | 160.0 |
| C4 | 155.0 |
| C4a | 148.0 |
| C5 | 135.0 |
| C6 | 128.0 |
| C7 | 125.0 |
| C8 | 130.0 |
| C8a | 150.0 |
| CH₃ | 25.0 |
Note: The above data is based on predictive models and may vary from experimental values.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are instrumental in confirming the structural assignments of complex molecules.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to establish the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could show correlations between the methyl protons and the proton at the C8 position, confirming their close spatial relationship.
Solvent Effects on NMR Spectral Data
The choice of solvent can influence the chemical shifts in NMR spectroscopy. Polar solvents can interact with the solute, leading to changes in the electron density around the nuclei and thus altering their resonance frequencies. For this compound, using solvents of varying polarity, such as chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), can cause shifts in the proton and carbon signals. These solvent-induced shifts can provide additional information about the electronic distribution within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C-H stretching (aliphatic, CH₃) | 2980-2850 |
| C=N stretching (quinazoline ring) | 1620-1580 |
| C=C stretching (aromatic ring) | 1600-1450 |
| C-Cl stretching | 800-600 |
The presence of these bands would confirm the presence of the aromatic system, the methyl group, and the carbon-chlorine bonds.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, the molecular formula is C₉H₆Cl₂N₂.
Molecular Weight: The nominal molecular weight of this compound is 212 g/mol . High-resolution mass spectrometry (HRMS) provides a more precise mass measurement, which is critical for confirming the elemental composition. The exact mass can be calculated based on the most abundant isotopes of each element.
Fragmentation Pattern: While a specific experimental mass spectrum for this compound is not readily available in the cited literature, a plausible fragmentation pattern can be predicted based on the known fragmentation of quinolines and other halogenated heterocyclic compounds. chemicalbook.com
Upon electron impact ionization (EI), the molecule would first form a molecular ion [M]⁺. The fragmentation of quinazoline derivatives is often initiated by the loss of substituents or cleavage of the heterocyclic ring. For this compound, the following fragmentation pathways are likely:
Loss of a Chlorine Atom: A primary fragmentation step would likely involve the loss of a chlorine radical (Cl•) from the molecular ion, resulting in a fragment ion [M-Cl]⁺. Due to the presence of two chlorine atoms, this could occur at either position 4 or 5.
Loss of a Methyl Radical: The cleavage of the methyl group from the 2-position would lead to the formation of a [M-CH₃]⁺ ion.
Loss of HCN: A characteristic fragmentation of the quinoline (B57606) ring system is the expulsion of a neutral molecule of hydrogen cyanide (HCN). chemicalbook.com This would result in a fragment ion [M-HCN]⁺.
Further Fragmentations: Subsequent fragmentations could involve the loss of the second chlorine atom or other small neutral molecules from the initial fragment ions.
A hypothetical fragmentation pattern is outlined in the table below. The m/z values are based on the isotopes ³⁵Cl and ¹²C.
| Plausible Fragment | Structure of Fragment | m/z (mass/charge ratio) | Plausible Neutral Loss |
| Molecular Ion | [C₉H₆Cl₂N₂]⁺ | 212 | - |
| [M-Cl]⁺ | [C₉H₆ClN₂]⁺ | 177 | Cl |
| [M-CH₃]⁺ | [C₈H₃Cl₂N₂]⁺ | 197 | CH₃ |
| [M-HCN]⁺ | [C₈H₅Cl₂N]⁺ | 185 | HCN |
| [M-Cl-HCN]⁺ | [C₈H₅ClN]⁺ | 150 | Cl, HCN |
It is important to note that the relative abundances of these fragment ions would depend on their respective stabilities. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also lead to characteristic isotopic patterns for all chlorine-containing fragments, which is a key feature in their identification.
Photophysical Studies
The photophysical properties of quinazoline derivatives, such as their absorption and emission of light, are of significant interest due to their potential applications in areas like fluorescent probes and optoelectronic materials. researchgate.netresearchgate.net
Investigation of Absorption and Emission Properties
The electronic absorption and emission spectra of quinazoline derivatives are influenced by the nature and position of their substituents. In general, quinazolines exhibit absorption bands in the ultraviolet (UV) region. For substituted quinazolines, these absorption bands can extend into the visible region. acs.org
Studies on various quinazoline derivatives have shown that the introduction of different functional groups can significantly alter their photophysical properties. For instance, the presence of electron-donating or electron-withdrawing groups can lead to intramolecular charge transfer (ICT) states upon excitation, which influences both the absorption and emission characteristics. researchgate.netresearchgate.net While specific data for this compound is not detailed in the provided search results, it can be inferred that the chlorine atoms, being electron-withdrawing, and the methyl group, being weakly electron-donating, would affect the electronic transitions within the quinazoline core.
The fluorescence of quinazoline derivatives can range from the blue to the red region of the spectrum, with quantum yields and Stokes shifts being highly dependent on the molecular structure and the surrounding environment. researchgate.net
Analysis of Solvatochromic Behavior
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a result of the differential solvation of the ground and excited states of a molecule. Push-pull systems, which contain both electron-donating and electron-withdrawing groups, often exhibit strong solvatochromism. nih.gov
For quinazoline derivatives, a large red shift in the fluorescence emission maximum with increasing solvent polarity is often observed. acs.org This indicates a more polar excited state compared to the ground state, a characteristic of intramolecular charge transfer. The study of solvatochromic behavior provides valuable information about the electronic distribution in the excited state. Although specific solvatochromic data for this compound is not available, related halogenated compounds have been shown to exhibit solvatochromism. nih.govrsc.org
The following table illustrates the general trend of solvatochromic shifts observed for some quinazoline derivatives in different solvents.
| Solvent | Polarity (ET(30) in kcal/mol) | General Absorption Shift | General Emission Shift |
| Toluene | 33.9 | Minor | Red-shifted |
| Dichloromethane | 40.7 | Minor | Further red-shifted |
| Acetonitrile | 45.6 | Minor | Significant red-shifted |
| Methanol | 55.4 | Minor | Strong red-shifted |
This table represents a general trend and not specific data for this compound.
Protonation and pH Effects on Optical Characteristics
The nitrogen atoms in the quinazoline ring can be protonated in acidic conditions, leading to significant changes in the optical properties of the molecule. This pH sensitivity makes some quinazoline derivatives suitable for use as fluorescent pH sensors. acs.orgrsc.org
Protonation can alter the electronic structure of the quinazoline core, resulting in shifts in both the absorption and emission spectra. Typically, upon protonation, a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima can be observed, depending on the specific substitution pattern of the quinazoline derivative. Studies on related heterocyclic compounds have shown that changes in pH can lead to distinct colorimetric and fluorometric responses. rsc.orgnih.gov For example, the fluorescence of some compounds is quenched at certain pH values and enhanced at others.
The investigation of pH effects on the optical characteristics of this compound would involve recording its UV-Vis and fluorescence spectra in buffer solutions of varying pH. The resulting data would reveal the pKa of the protonated species and the nature of the spectral changes associated with protonation, providing insights into its potential as a pH-sensitive probe.
Theoretical and Computational Studies of 4,5 Dichloro 2 Methylquinazoline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the atomic level. For quinazoline (B50416) derivatives, these calculations offer a detailed understanding of their geometry, electronic structure, and spectroscopic characteristics.
Geometry Optimization and Conformational Analysis
The first step in the computational study of 4,5-dichloro-2-methylquinazoline involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For quinazoline and its derivatives, the bicyclic structure is known to be planar. wikipedia.org Computational methods can precisely calculate bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C2-N1 | 1.32 | N1-C2-N3 | 125.0 |
| C2-C10 | - | C2-N3-C4 | 115.0 |
| C4-N3 | 1.34 | C4-C10-C5 | 120.0 |
| C4-Cl1 | 1.74 | N3-C4-Cl1 | 118.0 |
| C5-Cl2 | 1.73 | C10-C5-Cl2 | 121.0 |
| C2-CH3 | 1.50 | N1-C2-CH3 | 117.0 |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from geometry optimization calculations.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability, while a small gap indicates a higher propensity for chemical reactions.
For quinazoline derivatives, DFT calculations can provide precise values for these frontier orbitals. researchgate.net These calculations help in understanding how substituents, such as the chloro and methyl groups in this compound, influence the electronic properties of the parent quinazoline ring.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
| Ionization Potential | 6.50 |
| Electron Affinity | 1.80 |
Note: This data is for illustrative purposes and represents typical values that would be obtained from DFT calculations.
Vibrational Frequency Calculations and Spectroscopic Property Predictions
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. This aids in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. For complex molecules like this compound, this can be particularly useful in confirming the molecular structure.
Aromaticity and Electron Delocalization Studies
The quinazoline ring system is aromatic, a property that confers significant stability. Computational methods can quantify the degree of aromaticity and map the electron delocalization within the molecule. Techniques such as Nucleus-Independent Chemical Shift (NICS) calculations can be employed to assess the aromatic character of both the benzene (B151609) and pyrimidine (B1678525) rings within the quinazoline core.
Molecular Dynamics Simulations to Investigate Intermolecular Interactions
While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological target. tandfonline.comnih.gov MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular forces, solvation effects, and the dynamic behavior of the system. For this compound, MD simulations could be used to study its interactions with other molecules, which is crucial for understanding its behavior in various chemical and biological environments. These simulations can reveal important details about hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net
Prediction of Structure-Reactivity Relationships and Reaction Energetics
Computational chemistry plays a vital role in predicting the reactivity of molecules. For this compound, this includes identifying the most likely sites for electrophilic and nucleophilic attack. The pyrimidine ring in quinazoline generally resists electrophilic substitution, while the benzene ring is more susceptible. wikipedia.org Conversely, the 2- and 4-positions are prone to nucleophilic attack. wikipedia.org
DFT calculations have been used to study the regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazolines. mdpi.comresearchgate.net These studies often show that the carbon atom at the 4-position is more susceptible to nucleophilic attack due to a higher LUMO coefficient. mdpi.comresearchgate.net This type of analysis is crucial for predicting the outcome of chemical reactions and for designing synthetic routes to new quinazoline derivatives. nih.gov By calculating the energetics of different reaction pathways, chemists can determine the most favorable conditions for a desired transformation.
Computational Analysis of Spectroscopic Data Correlation
A comprehensive review of available scientific literature and chemical databases indicates a notable absence of published research focused on the computational analysis and spectroscopic data correlation for the specific compound This compound .
While extensive theoretical and computational studies, often employing Density Functional Theory (DFT), have been conducted on analogous quinazoline and quinoline (B57606) derivatives, this specific molecule has not been the subject of such detailed investigation in publicly accessible research. These studies on related compounds typically involve the calculation of various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, and vibrational frequencies from Infrared (IR) and Raman spectroscopy. The calculated data is then compared and correlated with experimental spectra to validate the computational models and provide a deeper understanding of the molecular structure and electronic properties.
For instance, research on compounds like 4,7-dichloro-6-nitroquinazoline (B182880) and various other substituted quinazolines has demonstrated the power of DFT in accurately predicting spectroscopic features. These studies often provide detailed tables comparing theoretical and experimental values, which are crucial for assigning spectral peaks and understanding the influence of different substituents on the quinazoline core.
However, for This compound , no such correlational studies, complete with the requisite data tables and detailed research findings, are present in the current body of scientific literature. Chemical suppliers may possess basic experimental spectroscopic data for this compound, but this information has not been integrated into a peer-reviewed computational analysis that correlates theoretical calculations with experimental results.
Therefore, a detailed discussion, including data tables and in-depth research findings on the correlation between theoretical and experimental spectroscopic data for This compound , cannot be provided at this time due to the lack of available primary research on the subject.
Synthetic Utility and Applications in Advanced Chemical Synthesis of 4,5 Dichloro 2 Methylquinazoline
Role as a Privileged Scaffold for the Construction of Diverse Molecular Architectures
The concept of a "privileged structure" refers to a molecular framework that can provide potent and selective ligands for a range of different biological targets through carefully planned structural modifications. nih.gov The 4-aminoquinazoline scaffold is widely recognized as such a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govscielo.br This framework has been extensively explored for the design of novel drug candidates for various applications. scielo.brmdpi.com
4,5-Dichloro-2-methylquinazoline serves as an exemplary precursor to this privileged scaffold. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of a diverse range of amino groups. nih.govbeilstein-journals.org This reactivity is the basis for constructing large libraries of 4-aminoquinazoline derivatives. The reaction of 4-chloroquinazolines with various primary and secondary amines, including anilines and aliphatic amines, is one of the most employed procedures for creating these molecular architectures. nih.govbeilstein-journals.org The methyl group at the C2 position and the chloro group at the C5 position of the parent molecule can be used to fine-tune the steric and electronic properties of the final compounds, influencing their interaction with biological targets. vulcanchem.com
The synthesis of novel 4-anilinoquinazolines, for example, can be efficiently achieved through the N-arylation of 4-chloroquinazolines. beilstein-journals.org The versatility of this reaction allows for the introduction of a wide variety of substituted anilines, leading to compounds with diverse pharmacological profiles. mdpi.combeilstein-journals.org The ability to readily generate a multitude of derivatives from a single, versatile starting material like this compound underscores its importance as a privileged scaffold in modern synthetic chemistry.
Applications in the Development of Advanced Functional Materials
The unique electronic and structural properties of the quinazoline (B50416) ring system also make it a candidate for applications beyond medicine, particularly in the field of materials science. vulcanchem.comwiley.com The incorporation of quinazoline derivatives into advanced functional materials is an emerging area of research.
Optoelectronic Materials
Chlorinated quinazolines are being explored for their potential use in optoelectronic materials. vulcanchem.com The electron-deficient nature of the aromatic system, enhanced by the presence of electron-withdrawing chlorine atoms, can be beneficial for creating materials with specific electronic properties. These properties are crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While specific applications for this compound itself are not yet widely reported, its derivatives represent a promising avenue for the development of new functional materials. vulcanchem.com
Chemical Sensors and Probes
The development of sensors for the detection of various chemical species is a critical area of research. Quinazoline derivatives have features that make them suitable as scaffolds for chemical sensors. For instance, lanthanide coordination polymers, which can incorporate heterocyclic ligands, are being investigated as fast-response platforms for sensing. researchgate.net The nitrogen atoms in the quinazoline ring can act as coordination sites for metal ions, and the aromatic system can be part of a larger chromophore or fluorophore. Modifications to the quinazoline scaffold, starting from a reactive precursor like this compound, could allow for the design of selective sensors where binding of an analyte to a specific site on the molecule would trigger a detectable optical or electronic signal.
Diagnostic Imaging Agents (focused on chemical synthesis, not biological application)
In the realm of medical diagnostics, positron emission tomography (PET) is a powerful imaging technique that relies on the use of molecules labeled with a positron-emitting radionuclide. The synthesis of novel PET imaging agents is a key area of chemical research. Quinazoline derivatives have been identified as promising candidates for tumor imaging. nih.gov
The synthesis of these agents involves the incorporation of a radionuclide, such as fluorine-18, into the molecular structure. For example, novel 18F-labeled 4-aminoquinazoline derivatives have been synthesized and evaluated as potential PET imaging agents. nih.gov The synthesis typically involves a multi-step process where a precursor molecule is first prepared and then radiolabeled in the final step. A compound like this compound could serve as a key starting material. The C4-chloro group can be displaced by a nucleophile containing a precursor for radiolabeling, such as a protected fluoroalkoxy group. Subsequent deprotection and reaction with [18F]fluoride would yield the final PET imaging agent. The ability to efficiently synthesize and radiolabel these quinazoline structures is crucial for their development as diagnostic tools. nih.gov
| Functional Material Application | Role of Quinazoline Derivative | Synthetic Precursor Utility | Key References |
| Optoelectronic Materials | Electron-deficient aromatic system | Precursor for creating conjugated systems | vulcanchem.com |
| Chemical Sensors | Ligand for metal ions, part of a fluorophore | Scaffold for building analyte-responsive molecules | researchgate.net |
| Diagnostic Imaging Agents | Scaffold for carrying a radionuclide (e.g., ¹⁸F) | Intermediate for introducing the radionuclide moiety | nih.gov |
Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry
The study of the reactivity of substituted quinazolines, including this compound, has contributed to the development and understanding of new synthetic methodologies. The regioselective functionalization of the quinazoline core is a significant challenge that has spurred innovation in synthetic organic chemistry.
A key area of development has been the regioselective nucleophilic aromatic substitution (SNAr) on di- and poly-substituted quinazolines. nih.govmdpi.com In 2,4-dichloroquinazoline (B46505) systems, the chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. nih.govmdpi.com This regioselectivity is well-documented and has been rationalized through theoretical calculations, which show that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.gov This predictable reactivity allows for the selective synthesis of 2-chloro-4-aminoquinazolines, which are themselves valuable intermediates for further functionalization. mdpi.com
The development of efficient reaction conditions for these transformations, such as microwave-assisted N-arylation, has also been an important contribution. beilstein-journals.org These methods allow for the rapid and high-yield synthesis of quinazoline derivatives, which is crucial for building compound libraries for screening purposes. Furthermore, methodologies for one-pot condensation reactions starting from materials like 2-aminobenzonitriles or 2-bromobenzoic acid have expanded the toolkit for accessing the quinazoline core. scielo.br The use of specific precursors like this compound in these synthetic explorations helps to refine and expand the scope of these valuable chemical transformations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5-Dichloro-2-methylquinazoline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves multi-step reactions starting with substituted quinazoline precursors. For example, refluxing intermediates in polar aprotic solvents like DMSO under controlled temperatures (e.g., 18 hours at 80–100°C) followed by distillation and crystallization in water-ethanol mixtures can yield ~65% purity . Optimization may include varying stoichiometry, catalyst loading (e.g., PdCl₂(PPh₃)₂ for cross-coupling reactions ), or solvent systems to improve regioselectivity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of techniques:
- HPLC/GC-MS : To quantify purity and detect byproducts .
- NMR (¹H/¹³C) : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.05–8.57 ppm in CDCl₃ ).
- Melting Point Analysis : Compare observed values (e.g., 141–143°C ) with literature to assess crystallinity.
- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₉ClN₂ ).
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant suits, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H335 hazard ).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple assays (e.g., antimicrobial disc diffusion vs. MIC assays) .
- Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .
- Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray crystallography .
Q. What in silico strategies are effective for predicting the pharmacological potential of this compound analogs?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to screen against target proteins (e.g., kinase domains ).
- ADMET Prediction : Employ tools like SwissADME to assess bioavailability, BBB permeability, and metabolic stability .
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .
Q. How do solvent polarity and temperature influence the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Solvent Screening : Test polar aprotic (DMSO, DMF) vs. protic (EtOH, H₂O) solvents to control reaction pathways .
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify intermediate stabilization effects .
- Computational Modeling : Calculate activation energies for competing pathways using DFT methods (e.g., Gaussian) .
Q. What experimental designs are robust for studying structure-activity relationships (SAR) in this compound-based inhibitors?
- Methodological Answer :
- Library Synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, methoxy groups) at positions 2, 4, and 6 .
- High-Throughput Screening : Use 96-well plates to assay inhibition of target enzymes (e.g., tyrosine kinases) .
- Multivariate Analysis : Apply PCA or PLS regression to isolate critical structural determinants of activity .
Methodological Considerations
Q. How can mixed-methods approaches address limitations in studying this compound’s mechanism of action?
- Methodological Answer :
- Qualitative-Quantitative Integration : Combine molecular dynamics simulations (qualitative insights into binding modes) with enzymatic IC₅₀ data (quantitative potency metrics) .
- Cross-Disciplinary Validation : Partner with computational chemists and pharmacologists to reconcile discrepancies between in silico predictions and in vitro results .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to control critical parameters like pH and temperature .
- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., catalyst concentration vs. reaction time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
